Extended Linker Length and Molecular Weight vs. Shorter PEG-Diacids
Bis-PEG1-C-PEG1-CH2COOH possesses a molecular weight of 350.40 g/mol and an extended backbone due to its two PEG1 chains connected by a central carbon atom . In contrast, the linear PEG-diacid PEG2-(CH2COOH)2 has a molecular weight of 178.14 g/mol and PEG3-(CH2COOH)2 has a molecular weight of 222.19 g/mol . This structural difference results in a significantly longer effective linker length for Bis-PEG1-C-PEG1-CH2COOH, which aligns with the 12–16 atom linker length range considered optimal for PROTAC ternary complex formation .
| Evidence Dimension | Molecular Weight and Linker Length |
|---|---|
| Target Compound Data | 350.40 g/mol; backbone includes two PEG1 chains separated by a central carbon |
| Comparator Or Baseline | PEG2-(CH2COOH)2: 178.14 g/mol; PEG3-(CH2COOH)2: 222.19 g/mol |
| Quantified Difference | Target compound is approximately 1.97× larger than PEG2-diacid and 1.58× larger than PEG3-diacid |
| Conditions | Vendor-specified molecular weights (MedChemExpress, Huatengsci, Aladdin) |
Why This Matters
Longer linker length is critical for bridging E3 ligase and target protein ligands in PROTACs, and this compound's extended backbone may enable efficient ternary complex formation where shorter linkers fail.
